molecular formula C8H15N3O B12870351 (3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one

(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B12870351
M. Wt: 169.22 g/mol
InChI Key: OSLCDEYVCCQPEV-BQBZGAKWSA-N
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Description

(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that features a unique structure combining elements of pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrole and pyrazole rings sets it apart from other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(3aR,6aS)-5-propyl-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C8H15N3O/c1-2-3-11-5-6-4-9-10-7(6)8(11)12/h6-7,9-10H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

OSLCDEYVCCQPEV-BQBZGAKWSA-N

Isomeric SMILES

CCCN1C[C@@H]2CNN[C@@H]2C1=O

Canonical SMILES

CCCN1CC2CNNC2C1=O

Origin of Product

United States

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